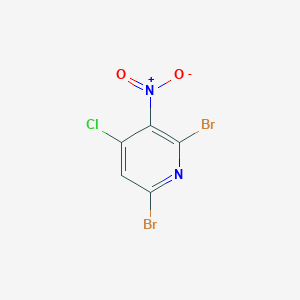
2,6-Dibromo-4-chloro-3-nitropyridine
概要
説明
2,6-Dibromo-4-chloro-3-nitropyridine is a heterocyclic aromatic organic compound It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are replaced by bromine atoms, the hydrogen atom at position 4 is replaced by a chlorine atom, and the hydrogen atom at position 3 is replaced by a nitro group
科学的研究の応用
2,6-Dibromo-4-chloro-3-nitropyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.
Safety and Hazards
作用機序
Target of Action
It is known that pyridine derivatives are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of imidazo[1,2-a]pyridine derivatives , which have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Mode of Action
It is known that pyridine derivatives can undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis . These reactions can lead to the direct functionalization of the pyridine scaffold .
Biochemical Pathways
It is known that pyridine derivatives can undergo a variety of reactions, leading to the formation of various compounds . For instance, reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .
Pharmacokinetics
It is known that the compound has a predicted boiling point of 3052±370 °C and a predicted density of 2278±006 g/cm3 . These properties may influence its bioavailability.
Result of Action
It is known that pyridine derivatives can undergo various reactions to form different compounds . These compounds can have various effects depending on their structure and the specific biochemical pathways they affect.
Action Environment
It is known that the compound is insoluble in water and slightly soluble in organic solvents such as ethanol and acetone. These properties may influence its action and stability in different environments.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of pyridine, 2,6-dibromo-4-chloro-3-nitro- typically involves multi-step reactions starting from pyridine. One common method includes the bromination of pyridine at positions 2 and 6, followed by chlorination at position 4, and finally nitration at position 3. The reaction conditions often involve the use of bromine, chlorine, and nitric acid as reagents, with appropriate catalysts and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of pyridine, 2,6-dibromo-4-chloro-3-nitro- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production.
化学反応の分析
Types of Reactions
2,6-Dibromo-4-chloro-3-nitropyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom of the pyridine ring.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products
Substitution: Products include derivatives with different functional groups replacing the bromine or chlorine atoms.
Reduction: The major product is pyridine, 2,6-dibromo-4-chloro-3-amino-.
Oxidation: Oxidation products may include pyridine N-oxide derivatives.
類似化合物との比較
Similar Compounds
Pyridine, 2,6-dibromo-4-chloro-: Lacks the nitro group at position 3.
Pyridine, 2,6-dibromo-3-nitro-: Lacks the chlorine atom at position 4.
Pyridine, 4-chloro-3-nitro-: Lacks the bromine atoms at positions 2 and 6.
Uniqueness
2,6-Dibromo-4-chloro-3-nitropyridine is unique due to the presence of both bromine and chlorine atoms along with a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
2,6-dibromo-4-chloro-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HBr2ClN2O2/c6-3-1-2(8)4(10(11)12)5(7)9-3/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXWPXAALPTEFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1Br)Br)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HBr2ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,7-Dibromo-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B1428519.png)
![1-((4'-Chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine](/img/structure/B1428524.png)
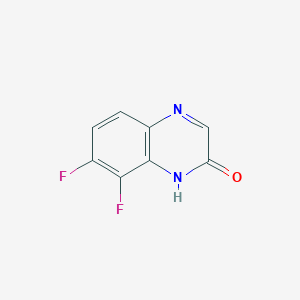
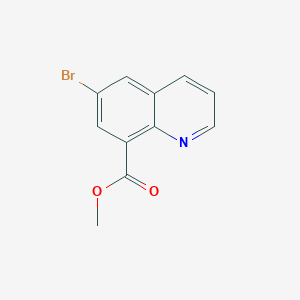
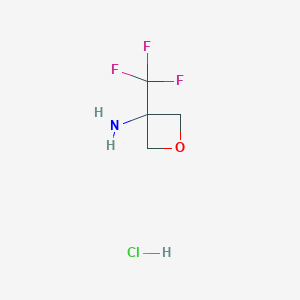

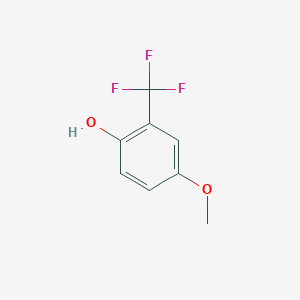
![1-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1428535.png)

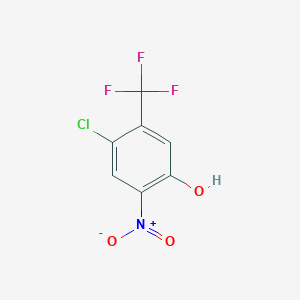
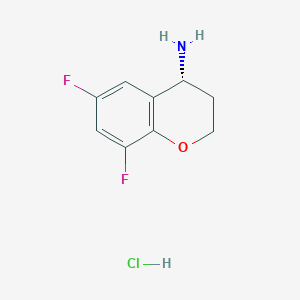


![Methyl octahydrocyclopenta[c]pyrrole-3a-carboxylate](/img/structure/B1428542.png)
